1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
The compound 1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen-containing spirocyclic derivative characterized by a 1,4-diazaspiro[4.5]decene scaffold. Key structural features include:
- A 4-methoxybenzoyl group at position 1, contributing electron-donating methoxy substituents.
- A 4-methoxyphenyl group at position 3, enhancing aromaticity and polarity.
Its molecular formula is C22H21N2O3S (assuming substitution patterns from analogs in ), with a molecular weight of approximately 409.48 g/mol. The spirocyclic architecture confers conformational rigidity, which may enhance binding specificity to biological targets.
Properties
IUPAC Name |
(4-methoxyphenyl)-[2-(4-methoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-27-18-10-6-16(7-11-18)20-22(29)25(23(24-20)14-4-3-5-15-23)21(26)17-8-12-19(28-2)13-9-17/h6-13H,3-5,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIYWSRYBHUQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure that incorporates nitrogen atoms. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H22N2O2S |
| Molecular Weight | 358.47 g/mol |
| CAS Number | Not available |
The biological activity of this compound may be attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cellular responses.
Anticancer Activity
Research indicates that compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, derivatives of diazaspiro compounds have shown effectiveness against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Preventing the growth and division of cancer cells.
A study evaluating the structure-activity relationship (SAR) of related compounds found that modifications in the substituents significantly impacted their antiproliferative activity against melanoma and prostate cancer cells .
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored. Similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound could be evaluated for its ability to combat bacterial and fungal infections.
Case Studies
- Anticancer Efficacy : A study involving a series of methoxybenzoyl derivatives demonstrated enhanced anticancer efficacy through tubulin polymerization inhibition, leading to cell cycle arrest in cancerous cells .
- Antimicrobial Testing : In vitro assays indicated that compounds structurally similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899917-50-1)
- Key Difference : Bromine replaces the 4-methoxyphenyl group.
- Molecular Formula : C22H21BrN2O2S.
- Molecular Weight : 457.39 g/mol.
- Impact : Bromine’s electronegativity and larger atomic radius increase molecular weight and may enhance halogen bonding in biological systems. However, reduced solubility in polar solvents compared to methoxy-substituted analogs is expected .
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 52546-93-7)
- Key Difference : Lacks the 4-methoxybenzoyl group.
- Molecular Formula : C15H18N2OS.
- Molecular Weight : 274.38 g/mol.
Functional Group Modifications
8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 918544-98-6)
- Key Difference : Incorporates a tert-butyl group and 4-methylphenyl substituent.
- Molecular Formula : C19H26N2S.
- The methylphenyl group offers moderate electron-donating effects compared to methoxy .
1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Key Difference : 3,4-Dimethoxybenzoyl replaces 4-methoxybenzoyl.
- The methylphenyl group reduces polarity compared to methoxyphenyl .
Halogen-Substituted Analogs
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899912-50-6)
- Key Difference : Dichlorophenyl substituents.
- Molecular Formula : C14H14Cl2N2S.
- However, toxicity risks may rise due to bioaccumulation .
Pharmacologically Active Derivatives
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Key Difference : Piperazine and diketopiperazine moieties replace thione and methoxyphenyl groups.
- Impact : Piperazine introduces basic nitrogen atoms, improving water solubility and enabling hydrogen bonding. The diketopiperazine scaffold may confer protease resistance compared to thione derivatives .
Structural and Functional Data Table
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
